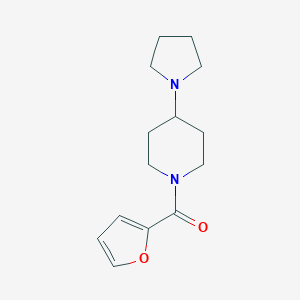![molecular formula C14H22N2 B247272 N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)
N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine, also known as MPHP, is a synthetic compound that belongs to the class of substituted cathinones. It is a psychoactive substance that has gained popularity in recent years due to its stimulating effects on the central nervous system. MPHP is a derivative of pyrovalerone, which is a well-known stimulant drug.
Mécanisme D'action
N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their levels in the brain. This increase in neurotransmitter levels is responsible for the stimulating effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects on the body. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to a feeling of euphoria and increased energy. It also increases heart rate, blood pressure, and body temperature. Prolonged use of this compound can lead to addiction, psychosis, and other health problems.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine has been used in lab experiments to study its effects on the central nervous system. It has been found to have a similar mechanism of action to other substituted cathinones, making it a useful tool for studying this class of compounds. However, the use of this compound in lab experiments is limited by its potential for abuse and addiction.
Orientations Futures
There are several future directions for research on N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine. One area of research could be focused on developing new compounds that have similar effects to this compound but with fewer side effects and less potential for abuse. Another area of research could be focused on studying the long-term effects of this compound use on the brain and body. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine can be synthesized using various methods, including the reduction of pyrovalerone with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 2-bromopyridine with cyclohexanone in the presence of an alkali metal hydroxide. The resulting product is then methylated using methyl iodide to obtain this compound.
Applications De Recherche Scientifique
N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar mechanism of action to other substituted cathinones, such as MDPV and alpha-PVP. This compound acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels is responsible for the stimulating effects of this compound.
Propriétés
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16(14-8-3-2-4-9-14)12-10-13-7-5-6-11-15-13/h5-7,11,14H,2-4,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEPJSZLCSGJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247190.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247194.png)
![1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247196.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)


![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
![1-(2-Fluorophenyl)-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247203.png)
![1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
![N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
![N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247210.png)
![1-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}azepane](/img/structure/B247213.png)
![1-Benzyl-4-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247214.png)